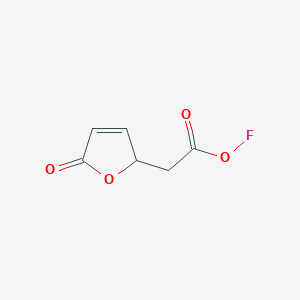

fluoro 2-(5-oxo-2H-furan-2-yl)acetate

Description

Contextual Overview of Fluorinated Heterocycles in Chemical Research

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern chemical research, particularly within medicinal chemistry, materials science, and agriculture. tandfonline.comresearchgate.netresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the physicochemical and biological properties of a parent molecule. researchgate.netresearchgate.net Introducing fluorine can modulate a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. tandfonline.comrsc.org This has led to the development of numerous FDA-approved drugs containing fluorinated heterocycles, including antivirals, antidepressants like fluoxetine, and anticancer agents, demonstrating the versatility and importance of these structures. tandfonline.comnumberanalytics.com

The presence of fluorine is often associated with improved metabolic stability because the C-F bond is not commonly found in nature and is resistant to enzymatic cleavage. tandfonline.com Research in this area is dynamic, with ongoing development of novel fluorination techniques, such as electrophilic, nucleophilic, and radical methods, to create increasingly complex and effective molecules. researchgate.netnumberanalytics.com Despite significant progress, the introduction of fluorine into organic compounds remains a challenge, necessitating further research to enhance the efficiency and applicability of fluorination reactions. tandfonline.com

Strategic Importance of Furanone Scaffolds in Synthetic Methodologies

Furanone structures, specifically γ-lactones (cyclic esters), are prevalent motifs in a vast array of natural products and biologically active compounds. nih.govnih.gov This structural unit is recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibiotic properties. nih.govnih.govunipi.it Beyond their pharmacological relevance, furanones are highly valued as versatile synthetic intermediates in organic chemistry. acs.org Their inherent reactivity allows for various chemical transformations, making them key building blocks for constructing more complex molecular architectures. acs.orgthieme-connect.com

The α,β-unsaturated lactone system present in many furanones, such as the 2(5H)-furanone core, is a key functional group that participates in various addition and cycloaddition reactions. The development of new synthetic strategies to access functionalized furanone scaffolds is an active area of research, driven by the continuous need for novel compounds with unique properties. nih.govroyalsocietypublishing.org The synthesis of these scaffolds can be challenging, but methods like intramolecular cyclization of hydroxy-alkynones or photocatalyzed lactonization-alkynylation of homoallylic alcohols have emerged as effective strategies. royalsocietypublishing.orgacs.org

Definition and Structural Elucidation Challenges of Fluoro 2-(5-oxo-2H-furan-2-yl)acetate

This compound is a specific type of fluorinated lactone. Structurally, it consists of a 2(5H)-furanone ring, which is a five-membered lactone with a double bond. A key feature is the fluoroacetate (B1212596) group attached at the 2-position of the furanone ring. This places a fluorine atom on the carbon alpha (α) to the ester's carbonyl group and also at the 2-position of the lactone ring, which is adjacent to the ring oxygen.

The structural elucidation of such a molecule presents unique challenges, primarily due to the presence of the fluorine atom and potential stereoisomerism. Key analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR is essential for directly observing the fluorine environment. nih.govscispace.com The chemical shift and coupling constants provide critical information about the electronic environment and neighboring protons.

¹H and ¹³C NMR spectra are complicated by C-F and H-F coupling, which splits signals and can complicate interpretation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy: This would be used to identify key functional groups, such as the lactone and ester carbonyls (C=O) and the carbon-carbon double bond (C=C). nih.gov

A significant challenge is determining the stereochemistry at the C2 position, which is a chiral center. Advanced NMR techniques, like ROESY, may be needed to determine the relative stereochemistry. thieme-connect.com Furthermore, the reactivity of the α-fluoro carbonyl system can be unusual, and the compound may exist in equilibrium with other tautomeric forms or hydrates, further complicating analysis. scispace.comsapub.org

A structurally related compound, 2-fluoro-2-desmethyltriketide lactone, was identified through a combination of reverse-phase HPLC, ESI-MS, GC-MS, and ¹⁹F NMR, highlighting the multi-technique approach required for unambiguous characterization. nih.gov

Table 1: Key Spectroscopic Data for a Related Fluorinated Lactone Data based on the characterization of 2-fluoro-2-desmethyltriketide lactone.

| Analytical Technique | Observed Data/Feature | Reference |

| ESI-MS | m/z = 231 (for a related fluoro-tetraketide lactone) | nih.gov |

| ¹⁹F NMR | Signal confirming the presence of a C-F bond | nih.gov |

| GC-MS | Used for separation and mass analysis | nih.gov |

| HPLC | Used for purification and comparison to a synthetic standard | nih.gov |

Historical Trajectory of Research on α-Fluoro Carbonyl Compounds and Cyclic Esters

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835 and the first nucleophilic fluorination in 1862. nih.gov However, significant progress, especially in industrial applications, accelerated during World War II. nih.gov The development of methods to introduce fluorine into organic molecules has been a continuous effort, leading to essential materials and pharmaceuticals.

Research into α-fluoro carbonyl compounds has been particularly intensive. For a long time, the synthesis of these compounds predominantly relied on the use of electrophilic fluorinating agents ("F+"), which react with enolates or enols. researchgate.net The development of reagents like Selectfluor® has been pivotal in this area. researchgate.netscispace.com More recent research has focused on developing catalytic, asymmetric α-fluorination reactions to create chiral molecules with fluorinated stereocenters, a significant challenge in synthetic chemistry. nih.gov This includes the use of organocatalysts for the enantioselective α-fluorination of aldehydes and ketones. nih.gov

The synthesis of fluorinated cyclic esters (lactones) has also garnered considerable attention due to their presence in biologically active molecules. nih.govrsc.org Methods have been developed for the carbonylation of fluorinated epoxides to produce fluorinated β-lactones and for the copper-catalyzed radical oxyfunctionalization of alkenes to create a variety of chiral lactones. acs.orgnih.gov The study of α-fluoro cyclic esters, like this compound, builds upon this long history, combining the complexities of lactone chemistry with the unique challenges of stereoselective α-fluorination.

Structure

3D Structure

Properties

CAS No. |

32486-23-0 |

|---|---|

Molecular Formula |

C6H5FO4 |

Molecular Weight |

160.1 g/mol |

IUPAC Name |

fluoro 2-(5-oxo-2H-furan-2-yl)acetate |

InChI |

InChI=1S/C6H5FO4/c7-11-6(9)3-4-1-2-5(8)10-4/h1-2,4H,3H2 |

InChI Key |

VYJPRJGDAFHOSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC1CC(=O)OF |

Canonical SMILES |

C1=CC(=O)OC1CC(=O)OF |

Synonyms |

4-carboxymethyl-4-fluorobut-2-en-4-olide 4-fluoromuconolactone |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Fluoro 2 5 Oxo 2h Furan 2 Yl Acetate

De Novo Synthesis Strategies for the Furanone Core

The formation of the furanone ring, a prevalent motif in natural products, can be achieved through various synthetic routes. Key among these are cycloaddition reactions, which build the ring in a single step from multiple components, and intramolecular cyclizations, where a linear precursor is folded to form the cyclic structure.

Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid assembly of cyclic structures. wikipedia.org In the context of furanone synthesis, several types of cycloadditions are employed, where two or more unsaturated molecules combine to form the cyclic adduct. wikipedia.org These reactions are advantageous as they can construct the carbon skeleton of the furanone with high stereochemical control.

A notable strategy involves the phosphine-catalyzed reaction of functionalized cyclopropenones. acs.orgnih.gov In this method, phosphines react with cyclopropenones to generate reactive ketene-ylide intermediates. acs.orgnih.gov If the cyclopropenone bears a pendant hydroxymethyl group, this nucleophile can intramolecularly trap the ketene (B1206846), leading to the formation of the butenolide scaffold. acs.orgnih.gov This transformation is versatile, tolerating a wide array of functional groups. acs.org Other cycloaddition strategies, such as the Diels-Alder reaction ([4+2] cycloaddition) and 1,3-dipolar cycloadditions ([3+2] cycloaddition), are also fundamental in heterocyclic synthesis and can be adapted for furanone construction. wikipedia.orgresearchgate.net Higher-order cycloadditions, like the [8+2] reaction between 5-substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene, have also been demonstrated to produce complex polycyclic systems containing the γ-butyrolactone motif. nih.gov

Table 1: Cycloaddition Strategies for Furanone Synthesis

| Cycloaddition Type | Reactants | Key Features |

|---|---|---|

| Phosphine-Catalyzed Ring-Opening/Cyclization | Hydroxymethylcyclopropenones, Catalytic Phosphine | Forms reactive ketene ylides; Tolerates diverse functional groups. acs.orgnih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Dienes and Dienophiles (e.g., alkynes) | A classic method for forming six-membered rings, adaptable for furanone precursors. wikipedia.org |

| [3+2] Cycloaddition | 1,3-Dipoles and Alkenes/Alkynes | Efficiently constructs five-membered heterocyclic rings. wikipedia.orgresearchgate.net |

| [8+2] Cycloaddition | 8π-component (e.g., heptafulvene) and 2π-component (e.g., furanone) | Leads to complex polycyclic structures containing the furanone ring. nih.gov |

Intramolecular cyclization offers a direct route to furanones from acyclic precursors. These reactions often involve the formation of a carbon-oxygen bond to close the ring. A prominent method is the acid- or metal-catalyzed cyclization of γ-hydroxyalkynoates or related structures. For instance, cationic gold(I) catalysts have been shown to be highly effective in promoting the intramolecular cyclization of γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions, with yields ranging from 55-94%. nih.gov While this produces a different isomer, the underlying principle of activating an alkyne towards nucleophilic attack by a tethered hydroxyl group is a cornerstone of furanone synthesis.

Another approach is the halogenative intramolecular cyclization of sulfonium (B1226848) salts, which can produce 4-halo-3(2H)-furanones in good to high yields. nih.gov Oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents also provides a direct path to 4-substituted furan-2-ones. organic-chemistry.org The fundamental process of lactonization, such as the intramolecular reaction between a hydroxyl group and a carboxylic acid group within the same molecule, is a key strategy for forming these cyclic esters. youtube.com

Introduction of the Fluorine Atom and Fluoroacetate (B1212596) Moiety

Once the furanone core is established, the next critical phase is the introduction of the fluoroacetate group. This can be accomplished by first introducing a fluorine atom onto the heterocyclic ring followed by esterification, or by directly attaching the entire fluoroacetate unit.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic substrate, such as a furanone enol or enolate. wikipedia.orgrsc.org This class of reagents has become indispensable for the synthesis of organofluorine compounds due to their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgsigmaaldrich.com

Common electrophilic fluorinating agents include N-F compounds, where electron-withdrawing groups are attached to the nitrogen atom to render the fluorine atom electron-deficient. wikipedia.org Widely used examples are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgnumberanalytics.com These reagents are effective for the fluorination of a wide range of nucleophiles, including the enolates of carbonyl compounds. wikipedia.orgrsc.org For instance, Selectfluor has been used in the fluorinative intramolecular cyclization of 1,3-diketones to create fluorinated spiro 3(2H)-furanone derivatives. researchgate.net The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the fluorination. numberanalytics.com

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Acronym/Name | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A stable, crystalline solid; effective for fluorinating carbanions and enolates. wikipedia.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly effective, user-friendly, and versatile electrophilic fluorine source. wikipedia.orgnumberanalytics.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful fluorinating agent, often used for more challenging substrates. wikipedia.org |

Nucleophilic fluorination provides an alternative pathway, where a fluoride (B91410) ion (F⁻) acts as a nucleophile to displace a leaving group on the furanone ring. numberanalytics.comalfa-chemistry.com This method relies on the S_N2 or S_NAr mechanism and requires a furanone precursor functionalized with a suitable leaving group (e.g., a halide or a sulfonate ester) at the desired position. alfa-chemistry.comacsgcipr.org

A variety of fluoride sources can be used, ranging from simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) to organic fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comalfa-chemistry.com The reactivity of these fluoride sources is highly dependent on the solvent, with polar aprotic solvents like DMF and DMSO enhancing the nucleophilicity of the fluoride ion. alfa-chemistry.com For substrates sensitive to the basicity of metal fluorides, reagents like diethylaminosulfur trifluoride (DAST) can be used for deoxofluorination, converting a hydroxyl group directly to a fluorine atom. alfa-chemistry.comalfa-chemistry.com A notable application is fluorodenitration, where a nitro group on an aromatic or heterocyclic ring is displaced by fluoride, a reaction that has been successfully applied to the synthesis of 5-fluorofuran-2-carboxylic acid derivatives. researchgate.net

The most straightforward approach to the final product, assuming a precursor like 2-hydroxy-5-oxo-2,5-dihydrofuran is available, is the direct esterification with a fluoroacetic acid derivative. Standard esterification conditions can be employed. This typically involves reacting the alcohol (the 2-hydroxyfuranone) with fluoroacetic acid under acidic catalysis (Fischer esterification) or, more commonly, using an activated form of fluoroacetic acid to achieve higher yields under milder conditions.

Activated derivatives include fluoroacetyl chloride or fluoroacetic anhydride (B1165640). Another efficient method is to first convert fluoroacetic acid into a more reactive intermediate, such as fluoroacetyl imidazole (B134444). chemicalbook.com This can be prepared by reacting sodium fluoroacetate with HCl, followed by treatment with carbonyldiimidazole. chemicalbook.com The resulting fluoroacetyl imidazole can then react cleanly with the hydroxyl group of the furanone precursor to form the desired fluoro 2-(5-oxo-2H-furan-2-yl)acetate ester.

Precursor-Based Synthesis and Functional Group Interconversions

A plausible synthetic route to this compound commences with the synthesis of a suitable furanone precursor, followed by strategic functional group interconversions. A key precursor is 2-(5-oxo-2,5-dihydrofuran-2-ylidene)acetic acid, which can be synthesized via a Wittig reaction between maleic anhydride and t-butoxycarbonylmethylenetriphenylphosphorane, followed by acid-catalyzed removal of the t-butyl protecting group. researchgate.net This method allows for the unambiguous assignment of the double bond stereochemistry. researchgate.net

Once the 2-(5-oxo-2,5-dihydrofuran-2-ylidene)acetic acid precursor is obtained, the next critical step is the introduction of the fluorine atom. Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. sigmaaldrich.com Reagents such as Selectfluor™ (F-TEDA-BF4) are user-friendly, stable, and effective for the fluorination of a wide range of substrates, including those with furanone cores. researchgate.netsigmaaldrich.com The reaction of the precursor with Selectfluor™ would likely proceed via an electrophilic addition to the enol or enolate form of the furanone, followed by elimination to yield the fluorinated furanone.

The final step in the synthesis is the conversion of the carboxylic acid group to an acetate (B1210297) moiety. This can be achieved through a variety of standard esterification methods. For instance, reaction of the fluorinated carboxylic acid with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base would yield the desired this compound.

An alternative approach involves the use of a precursor already containing the acetate functionality. For example, the Wittig reaction could be performed with a phosphorane bearing an acetoxy group. However, the stability of the acetoxy group under the reaction conditions would need to be carefully considered.

Functional group interconversions are central to this synthetic strategy. sigmaaldrich.comacs.org The conversion of the carboxylic acid to an ester is a classic example. Furthermore, the tautomeric equilibrium between the 2(3H)- and 2(5H)-furanone forms is a key consideration, as the desired isomer must be selectively formed or isolated. wikipedia.org

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the context of synthesizing this compound, catalytic systems can be employed in several key steps.

For the formation of the furanone ring, various metal catalysts have been utilized. For instance, gold-catalyzed cyclization of γ-hydroxyalkynones can produce substituted 3(2H)-furanones. While this produces a different isomer, it highlights the potential of metal catalysis in furanone synthesis.

In the crucial fluorination step, while electrophilic fluorinating agents like Selectfluor™ can react directly, catalytic methods for fluorination are also being developed. For example, palladium-catalyzed fluorination of arylboronic acids has been reported, suggesting the potential for metal-catalyzed introduction of fluorine. organic-chemistry.org The development of a catalytic system for the direct fluorination of the furanone precursor could offer advantages in terms of catalyst loading and stereoselectivity.

The esterification step can also be facilitated by catalysts. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used for esterification. Alternatively, enzyme-catalyzed esterification could offer a greener and more selective approach.

Recent research has also focused on the development of organocatalysis for the synthesis of butenolides. acs.orgnih.gov Chiral organocatalysts can be used to control the stereochemistry of the products, which would be a significant advantage if a specific stereoisomer of this compound is desired.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction conditions at each synthetic step is essential.

The choice of solvent can significantly impact reaction rates, selectivity, and yields. In the Wittig reaction for the precursor synthesis, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typically employed. For the fluorination step with Selectfluor™, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used to ensure the solubility of the reagent and substrate. researchgate.net The esterification reaction may be carried out in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the product. The influence of solvent on the tautomeric equilibrium of the furanone ring must also be considered, as different solvents can favor one tautomer over the other.

Table 1: Solvent Effects on a Hypothetical Fluorination Step

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 25 | 65 |

| 2 | Dichloromethane | 25 | 40 |

| 3 | Dimethylformamide | 25 | 75 |

| 4 | Tetrahydrofuran | 25 | 55 |

Temperature is a critical parameter in all reaction steps. The Wittig reaction is often performed at room temperature or slightly elevated temperatures. The fluorination reaction may require cooling to control exothermicity and improve selectivity. Esterification reactions are typically heated to increase the reaction rate. The thermal stability of the furanone ring and the fluoroacetate moiety must be taken into account to avoid decomposition at elevated temperatures. Pressure is generally not a significant variable in these solution-phase reactions, unless volatile reagents or byproducts are involved.

Table 2: Temperature Effects on a Hypothetical Esterification Step

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 30 |

| 2 | 50 | 12 | 65 |

| 3 | 80 | 6 | 85 |

| 4 | 100 | 4 | 80 (with some decomposition) |

For any catalytic steps, screening of different catalysts and ligands is crucial for optimization. In a potential palladium-catalyzed fluorination, various palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) would need to be evaluated. The design of chiral ligands could enable an asymmetric synthesis, leading to an enantiomerically enriched product. organic-chemistry.org For organocatalyzed reactions, a library of catalysts with different steric and electronic properties would be screened to identify the most effective one for the desired transformation. The choice of catalyst can also influence the regioselectivity of the reaction, which is particularly important in the functionalization of the furanone ring.

Table 3: Catalyst Screening for a Hypothetical Cross-Coupling Reaction

| Entry | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 45 |

| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | 70 |

| 3 | Pd(dba)₂ | XPhos | K₃PO₄ | 85 |

| 4 | NiCl₂(dme) | dtbbpy | K₃PO₄ | 55 |

Iii. Chemical Reactivity and Mechanistic Investigations of Fluoro 2 5 Oxo 2h Furan 2 Yl Acetate

Reactivity Profiles of the Furanone Ring System

The 2(5H)-furanone core, an α,β-unsaturated lactone, is an electron-deficient system, making it susceptible to a range of chemical transformations. The reactivity is further modulated by the substituents on the ring. In the case of fluoro 2-(5-oxo-2H-furan-2-yl)acetate, the fluorine atom at the α-position to the ester and the acetate (B1210297) group at the C2 position play crucial roles in directing the outcomes of various reactions.

While the furan (B31954) ring itself can undergo electrophilic aromatic substitution, the 2(5H)-furanone ring system is generally considered electron-poor and thus less reactive towards electrophiles compared to furan. However, reactions at specific positions are possible, particularly when activated by appropriate functional groups. For halogenated furanones, such as the analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones, reactions with arenes and heteroarenes can occur at the C5 position in the presence of Lewis or Brønsted acids, which can be formally considered an electrophilic substitution on the arene. mdpi.comnih.gov For this compound, electrophilic attack would likely be disfavored at the electron-deficient double bond.

The electron-deficient nature of the 2(5H)-furanone ring makes it a prime target for nucleophilic attack. Nucleophiles can add to the conjugated system in a Michael-type 1,4-addition or attack the carbonyl group (1,2-addition). Furthermore, these additions can be followed by ring-opening.

Studies on analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrate a high susceptibility to nucleophilic attack by various nucleophiles, including amines, thiols, and phosphines. mdpi.comnih.gov For instance, primary amines can react with these systems, leading to substitution at the C4 position or, under certain conditions, ring transformation. mdpi.com In the presence of a base, the furanone ring can exist in equilibrium with an open-chain form, which can then react with nucleophiles. nih.gov For example, the reaction of mucochloric acid with N-acetylcysteine is believed to proceed through the open-ring form. mdpi.com

It is anticipated that this compound would exhibit similar reactivity, with nucleophiles preferentially attacking the furanone ring. The fluorine atom's electron-withdrawing nature would further enhance the electrophilicity of the conjugated system, potentially facilitating nucleophilic attack. Ring-opening reactions with various nucleophiles are plausible pathways for the degradation or further functionalization of this compound. nih.govresearchgate.netrsc.org

The double bond within the 2(5H)-furanone ring can act as a dienophile in Diels-Alder reactions. The reactivity of the furanone as a dienophile is enhanced by its electron-deficient nature. researchgate.netmasterorganicchemistry.com Theoretical studies have been conducted to predict the reactivity and selectivity of 2(5H)-furanones in Diels-Alder reactions. researchgate.net The global electrophilicity index has been used to classify the reactivity of a series of 2(5H)-furanones as dienophiles. researchgate.net The presence of electron-withdrawing groups on the dienophile generally facilitates the reaction. masterorganicchemistry.com

For this compound, the electron-withdrawing fluoroacetate (B1212596) group is expected to enhance its reactivity as a dienophile in [4+2] cycloaddition reactions with various dienes. The stereoselectivity of such reactions would be an important aspect to consider, with the potential for both endo and exo products. The specific substitution pattern on the furanone ring will influence the facial selectivity of the diene approach.

The electron-deficient double bond of the furanone ring is susceptible to radical addition reactions. rsc.org Radicals can be generated photochemically or through the use of radical initiators. The addition of radicals to electron-deficient alkenes is a well-established synthetic methodology. masterorganicchemistry.comnih.gov Studies have shown that radicals can add to the electron-deficient double bond of furanones. researchgate.net For instance, tertiary amines can be added to electron-deficient alkenes in a radical chain reaction initiated by photochemical electron transfer. rsc.org

It is expected that this compound would readily participate in radical addition reactions. The electron-withdrawing character of the fluoroacetate group would make the double bond a good radical acceptor. The regioselectivity of the radical addition would likely be governed by the formation of the most stable radical intermediate.

Transformations of the Fluoroacetate Functional Group

The fluoroacetate moiety introduces another reactive center into the molecule, primarily through the ester linkage.

The ester group in this compound is susceptible to both acidic and basic hydrolysis. libretexts.orgkhanacademy.org The presence of the electron-withdrawing fluorine atom on the α-carbon of the acetate group is known to significantly increase the rate of hydrolysis compared to non-fluorinated analogs. studentdoctor.netchemrxiv.org This is due to the inductive effect of fluorine, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. studentdoctor.netchemrxiv.orgstackexchange.com

The kinetics of ester hydrolysis are typically studied under pseudo-first-order conditions with a large excess of water or in the presence of acid or base catalysts. libretexts.orgchemrxiv.org

Table 1: Factors Influencing Ester Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| Electron-withdrawing groups on the acyl portion | Increase | Stabilize the transition state and increase the electrophilicity of the carbonyl carbon. studentdoctor.netchemrxiv.org |

| Electron-donating groups on the acyl portion | Decrease | Destabilize the transition state and decrease the electrophilicity of the carbonyl carbon. |

| Acid Catalysis | Increase | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. libretexts.orgkhanacademy.org |

| Base Catalysis (Saponification) | Increase | The hydroxide ion is a stronger nucleophile than water. libretexts.org |

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another important reaction of the fluoroacetate moiety. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com The equilibrium of the reaction can be shifted by using a large excess of the new alcohol. The electron-withdrawing fluorine atom would also be expected to facilitate transesterification reactions for the same reasons it accelerates hydrolysis.

Table 2: Common Catalysts for Transesterification

| Catalyst Type | Example | Mechanism |

|---|---|---|

| Acid Catalyst | H₂SO₄, HCl | Protonation of the carbonyl oxygen enhances electrophilicity. masterorganicchemistry.com |

| Base Catalyst | NaOCH₃, K₂CO₃ | The alkoxide is a strong nucleophile. masterorganicchemistry.comorganic-chemistry.org |

Reactions at the α-Fluorinated Carbon Center

The carbon atom bearing the fluorine is a key site for nucleophilic attack. The high electronegativity of the fluorine atom significantly influences the reactivity of the adjacent carbonyl group and the C-F bond itself.

Nucleophilic Substitution:

The α-fluorinated carbon is susceptible to nucleophilic substitution reactions (SN). The reaction mechanism, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates. acs.org In reactions involving haloalkanes, a nucleophile attacks the carbon atom with a partial positive charge, leading to the departure of the halogen as a halide ion. ncert.nic.in For α-fluoro esters, the reaction can be promoted by Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbon center. nih.gov

SN2 Pathway: A direct displacement of the fluoride (B91410) ion by a strong nucleophile is a plausible pathway. However, the C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group under many conditions. nih.gov

SN1 Pathway: Formation of a carbocation at the α-position would be destabilized by the electron-withdrawing fluorine atom. However, stabilization could be provided by the adjacent ester group through resonance. The use of polar, coordinating solvents can facilitate the formation of such intermediates. acs.org

Table 1: Plausible Nucleophilic Substitution Reactions at the α-Fluorinated Carbon

| Nucleophile | Reagent Example | Plausible Product | Reaction Conditions |

| Hydroxide | NaOH | Hydroxy 2-(5-oxo-2H-furan-2-yl)acetate | Basic hydrolysis |

| Alkoxide | NaOR' | Alkoxy 2-(5-oxo-2H-furan-2-yl)acetate | Williamson-ether like synthesis |

| Amine | R'NH₂ | Amino 2-(5-oxo-2H-furan-2-yl)acetate | Nucleophilic addition-elimination |

| Thiolate | NaSR' | Thioether derivative | Thiolation |

Note: The specific conditions and yields for these reactions with this compound would require experimental validation.

The reactivity of the α-fluorinated carbon is also influenced by conformational effects. Computational studies on α-fluoroketones have shown that the most stable conformation may not be the most reactive one, and a significant energy barrier may exist to achieve the conformation necessary for optimal orbital overlap with an incoming nucleophile. beilstein-journals.org

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under thermal or catalytic conditions. The presence of the α-fluoro substituent can influence the ease of this process.

Decarboxylation of β-keto acids and malonic acid derivatives occurs readily through a cyclic, concerted transition state. masterorganicchemistry.com While the target molecule is not a β-keto acid, the furanone ring contains a carbonyl group that could potentially participate in a similar cyclic mechanism under certain conditions.

Strategies for decarboxylative fluorination have been developed for various carboxylic acids, often employing metal catalysts such as silver or copper. nih.govorganic-chemistry.org These reactions typically proceed through radical intermediates. For instance, Ag(I)-catalyzed decarboxylative fluorination is proposed to involve the formation of an alkyl radical, which then reacts with a fluorine source. nih.gov

Table 2: Potential Decarboxylation Products and Mechanisms

| Condition | Proposed Mechanism | Major Product(s) |

| Thermal | Concerted pericyclic reaction or radical chain | 2-Fluoro-5-methylene-dihydrofuran + CO₂ |

| Metal-Catalyzed (e.g., Ag⁺, Cu⁺) | Radical intermediate formation | Fluorinated furan derivatives + CO₂ |

| Photochemical | Norrish type I cleavage | Radical fragments, potential for decarbonylation |

Note: These pathways are hypothetical and based on known decarboxylation mechanisms of related compounds.

The thermal decomposition of fluorinated polymers, which can be seen as complex fluorinated esters, often leads to the formation of various smaller fluorinated compounds through complex degradation pathways. researchgate.netresearchgate.netturi.org This suggests that the thermal decarboxylation of this compound could also yield a mixture of products.

Intermolecular and Intramolecular Rearrangements

The structure of this compound is amenable to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic means.

Photochemical Rearrangements: 2(5H)-furanones are known to undergo a variety of photochemical transformations, including [2+2] cycloadditions and di-π-methane rearrangements. tandfonline.com The specific pathway taken depends on the substitution pattern and the reaction conditions (e.g., direct irradiation vs. sensitization). netsci-journal.com For the title compound, irradiation could potentially lead to the formation of bicyclic lactones or rearranged isomeric structures. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a possibility between the furanone and another unsaturated molecule. rsc.org

Thermal Rearrangements: Thermal conditions can induce sigmatropic rearrangements or ring-opening and re-cyclization sequences. For instance, substituted furanones can undergo rearrangements to form cyclopentenone derivatives. researchgate.net

Acid- or Base-Catalyzed Rearrangements: The presence of acidic or basic catalysts can facilitate rearrangements. For example, the furanone ring could undergo ring-opening to form a keto-acid intermediate, which could then re-close to form a different lactone ring size or isomer. The zwitterionic aza-Claisen rearrangement has been utilized with α-fluoroacid chlorides to produce α-fluoroamides, demonstrating the potential for rearrangement pathways involving the α-fluoro ester moiety. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

Kinetic Control: At lower temperatures or with short reaction times, the major product will be the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product.

Thermodynamic Control: At higher temperatures or with longer reaction times, if the reactions are reversible, an equilibrium can be established, and the major product will be the most stable one. This is the thermodynamic product.

The reactivity of α,β-unsaturated lactones has been quantified using Mayr's electrophilicity parameters, which provide a scale for comparing their reaction rates with various nucleophiles. rsc.orgnih.gov Such data allows for the prediction of reaction kinetics.

Table 4: Hypothetical Kinetic vs. Thermodynamic Product Scenarios

| Reaction | Kinetic Product | Thermodynamic Product | Controlling Factor |

| Nucleophilic Addition | Addition to the furanone double bond | Substitution at the α-fluoro position | Temperature, reaction time |

| Rearrangement | Initial rearranged isomer | More stable, conjugated isomer | Catalyst, temperature |

Note: These scenarios are illustrative and would require experimental verification.

Iv. Stereochemical Aspects in the Synthesis and Transformations of Fluoro 2 5 Oxo 2h Furan 2 Yl Acetate

Enantioselective and Diastereoselective Synthesis

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of the target compound involves creating a chiral environment during the reaction that favors the formation of one stereoisomer over others. For the furanone core, several strategies have been developed.

Enantioselective Aldol (B89426) Reactions: A primary route to substituted butenolides involves the vinylogous aldol reaction. acs.org For fluoro 2-(5-oxo-2H-furan-2-yl)acetate, this would involve the reaction of a suitable furanone precursor with an electrophile. The use of chiral catalysts, either metal-based or organocatalytic, can induce asymmetry. For instance, chiral guanidine-based catalysts have been successfully used in the asymmetric vinylogous aldol reaction of dihalofuranones with aldehydes. nih.gov The fluorine atom can significantly influence the electronic properties and steric environment of the enolate intermediate, impacting the stereochemical outcome.

Asymmetric Fluorination: Another key strategy involves the late-stage enantioselective fluorination of a pre-formed furanone acetate (B1210297) scaffold. Asymmetric fluorocyclization reactions, initiated by an electrophilic fluorine source in the presence of a chiral catalyst, have been shown to produce fluorine-bearing heterocyclic scaffolds with high diastereoselectivity and enantioselectivity. nih.gov

Research Findings on Enantioselective Synthesis of Furanone Derivatives:

| Reaction Type | Catalyst/Reagent | Substrate Type | Selectivity |

|---|---|---|---|

| Vinylogous Aldol Reaction | Chiral Guanidine | Dihalofuranones | High dr and ee |

| Asymmetric Fluorocyclization | Chiral Anion Phase-Transfer Catalyst | Unsaturated Amides | >20:1 dr, up to 98% ee nih.gov |

| Asymmetric Hydrogenation | Iridium-N,P-Ligand Complex | Fluoromethylated Olefins | Up to 99% ee nih.gov |

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed. This is a well-established and reliable method for stereocontrol in the synthesis of complex molecules. nih.govacs.org

For the synthesis of this compound, a chiral alcohol could be used to form an ester with a precursor acid. This chiral ester would then be subjected to fluorination and cyclization, with the bulky chiral auxiliary sterically shielding one face of the molecule, leading to a diastereoselective reaction. Commonly used auxiliaries are derived from naturally occurring chiral molecules like terpenes (e.g., menthol), amino acids (e.g., Evans' oxazolidinones), or carbohydrates. nih.govnih.gov

Example of Chiral Auxiliary Application in Furanone Synthesis:

Auxiliary: (l)-menthyloxy or (l)-bornyloxy groups attached at the C5 position of the furanone ring.

Reaction: Nucleophilic addition of thiols to the furanone.

Outcome: The chiral auxiliary directs the approach of the nucleophile, leading to the formation of thioethers with high stereochemical purity. nih.gov

Removal: The auxiliary can be cleaved under specific conditions to yield the enantiomerically enriched furanone.

Asymmetric Catalysis in Furanone Chemistry

The use of catalytic amounts of a chiral entity (a metal complex or an organocatalyst) represents a more atom-economical approach to asymmetric synthesis compared to the stoichiometric use of chiral auxiliaries. nih.govacs.org

Organocatalysis: Chiral amines, phosphoric acids, and bifunctional catalysts containing hydrogen-bond donors have emerged as powerful tools in furanone chemistry. rsc.orgrsc.org For instance, a formal [3+2] cycloaddition between furanone derivatives and azomethine ylides has been achieved with high enantioselectivity using an organocatalyst that activates the reactants through hydrogen bonding. rsc.org

Metal Catalysis: Chiral metal complexes, particularly those of rhodium, iridium, palladium, and copper, are widely used. Asymmetric hydrogenation of a suitable unsaturated precursor using a chiral Iridium-N,P-ligand catalyst is a highly effective method for creating fluoromethylated stereocenters. nih.gov Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, has also been used for the enantioselective alkynylation of β-keto esters to form furanone structures. nih.gov

Key Asymmetric Catalytic Systems for Furanone Synthesis:

| Catalyst Type | Metal/Core Structure | Ligand/Motif | Application |

|---|---|---|---|

| Organocatalyst | Bifunctional Amine-Thiourea | Hydrogen-bond donor | [3+2] Cycloaddition rsc.org |

| Metal Complex | Iridium | Chiral N,P-Ligands | Asymmetric Hydrogenation nih.gov |

| Phase-Transfer | Quaternary Ammonium Salt | Axially Chiral BINOL derivative | Alkynylation, Fluorination nih.govnih.gov |

Resolution of Racemic Mixtures of Furanone Derivatives

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, the separation of a racemic mixture into its constituent enantiomers is required.

Kinetic Resolution: This technique involves the reaction of a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

Catalytic Kinetic Resolution: Cinchona alkaloids, such as quinine (B1679958) and quinidine, have been used to catalyze the 1,4-addition of thiols to racemic 5-alkoxy-2(5H)-furanones, achieving enantiomeric excesses exceeding 90%. rug.nl

Organocatalytic Kinetic Resolution: An organocatalyzed [3+2] cycloaddition has been shown to be paired with a highly efficient kinetic resolution of butenolides, achieving selectivity factors greater than 200. rsc.orgrsc.org

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. sielc.com Racemic this compound can be passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. sigmaaldrich.comresearchgate.net Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for separating a wide range of chiral compounds, including heterocycles. sigmaaldrich.comresearchgate.net

Stereochemical Analysis of Reaction Products and Intermediates

The unambiguous determination of the stereochemistry of the products and any chiral intermediates is crucial. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation. For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful. youtube.com

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic and steric environment, allowing for the differentiation of diastereomers.

Chiral Derivatizing Agents (CDAs): Reacting the furanone with a chiral agent can create diastereomeric derivatives that are distinguishable by NMR.

Through-Space Coupling: The observation of through-space spin-spin couplings between ¹H and ¹⁹F nuclei (¹H-¹⁹F HOESY) can provide definitive information about the conformation and relative stereochemistry of the molecule. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned for resolution, chiral HPLC is also a primary method for determining the enantiomeric excess (ee) of a chiral product. sigmaaldrich.com By comparing the peak areas of the two enantiomers, a quantitative measure of the success of an asymmetric synthesis or resolution can be obtained.

X-Ray Crystallography: When a single crystal of a product can be obtained, X-ray diffraction analysis provides the absolute configuration and a detailed three-dimensional structure of the molecule. This technique is often considered the definitive proof of stereochemistry. nih.govnih.gov

Summary of Stereochemical Analysis Techniques:

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Diastereomeric ratio, structural confirmation | Highly sensitive to the fluorine environment youtube.comnih.gov |

| Chiral HPLC | Enantiomeric excess (ee), separation of enantiomers | Gold standard for determining enantiopurity sigmaaldrich.comsigmaaldrich.com |

| ¹H-¹⁹F HOESY NMR | Through-space proximity of H and F atoms, conformation | Confirms stereochemical assignments nih.gov |

No Published Research Found for "this compound"

Following a comprehensive search of scientific literature and databases, it has been determined that there are no available computational or theoretical studies specifically focused on the chemical compound "this compound." This absence of published research prevents the creation of a scientifically accurate article based on the detailed outline provided.

While general computational methodologies for similar classes of compounds, such as furanones and butenolides, are documented, the specific quantitative results—such as energy barriers, molecular orbital energies, and potential energy surfaces—are unique to each molecule and cannot be extrapolated from related structures. Therefore, populating the requested data tables and providing detailed research findings for "this compound" is not possible at this time.

Further investigation into the broader class of substituted furanone acetates also failed to yield a single, closely related analog with the complete set of specific computational data required to fulfill the user's detailed outline. The available literature discusses various aspects of different furanone derivatives, but no single compound has been subjected to the comprehensive analysis requested.

Therefore, the article focusing solely on the computational and theoretical studies of "this compound" as per the provided structure cannot be generated.

V. Computational and Theoretical Studies of Fluoro 2 5 Oxo 2h Furan 2 Yl Acetate

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded guide to the electron density.

In MEP analysis, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, represented by shades of blue, signify electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. researchgate.netnih.gov

For fluoro 2-(5-oxo-2H-furan-2-yl)acetate, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl group in the furanone ring and the acetate (B1210297) moiety. These regions, rich in electron density, represent the most likely sites for interaction with electrophiles. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. In contrast, the hydrogen atoms and the carbon atoms bonded to electronegative atoms would exhibit positive potential, making them susceptible to nucleophilic attack.

Key Features of the MEP Map for this compound:

| Molecular Region | Predicted Electrostatic Potential | Susceptibility |

| Carbonyl Oxygen (furanone) | Negative (Red/Yellow) | Electrophilic Attack |

| Carbonyl Oxygen (acetate) | Negative (Red/Yellow) | Electrophilic Attack |

| Fluorine Atom | Negative (Red/Yellow) | Electrophilic Attack |

| Hydrogen Atoms | Positive (Blue) | Nucleophilic Attack |

| Carbonyl Carbon (furanone) | Positive (Blue) | Nucleophilic Attack |

| Carbonyl Carbon (acetate) | Positive (Blue) | Nucleophilic Attack |

Solvent-Mediated Effects on Reactivity: Computational Models

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational models are employed to simulate these solvent effects and predict how the behavior of this compound might change in different solvent environments. These models can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the stabilization of charges and transition states in solution. For a polar molecule like this compound, moving from a non-polar to a polar solvent would be predicted to stabilize the ground state and any charged intermediates or transition states, potentially altering reaction rates and pathways.

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. While more computationally intensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models could be used to investigate how protic solvents might form hydrogen bonds with the oxygen atoms of the carbonyl groups, thereby influencing the molecule's conformation and reactivity.

Theoretical studies on similar fluorinated furanones have demonstrated that the choice of solvent can impact the stereoselectivity of reactions. researchgate.net For instance, in Diels-Alder reactions, the polarity of the solvent can influence the relative energies of the endo and exo transition states, leading to a preference for one diastereomer over the other. researchgate.net

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors, derived from calculations based on Density Functional Theory (DFT) and other quantum mechanical methods, provide quantitative measures of a molecule's reactivity. These descriptors offer a deeper understanding of the electronic structure and help in predicting chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is generally more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ2 / (2η).

For this compound, the presence of the electron-withdrawing fluorine atom and carbonyl groups would be expected to lower the energies of both the HOMO and LUMO. The precise values of these descriptors would require specific computational calculations, but general trends can be inferred. The high electronegativity of the molecule would suggest a significant electrophilicity index.

Hypothetical Quantum Chemical Descriptors for this compound:

| Descriptor | Symbol | Formula | Predicted Trend |

| HOMO Energy | EHOMO | - | Lowered due to electron-withdrawing groups |

| LUMO Energy | ELUMO | - | Lowered due to electron-withdrawing groups |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Moderate, indicating moderate reactivity |

| Ionization Potential | I | -EHOMO | High |

| Electron Affinity | A | -ELUMO | High |

| Electronegativity | χ | (I + A) / 2 | High |

| Chemical Hardness | η | (I - A) / 2 | Moderate |

| Electrophilicity Index | ω | χ2 / (2η) | High |

These computational and theoretical approaches provide a framework for understanding the chemical properties and reactivity of this compound. While direct computational studies on this specific molecule are not extensively reported, the principles derived from related compounds and theoretical chemistry offer valuable predictive insights.

Vi. Spectroscopic Elucidation Techniques and Structural Analysis Principles for Fluoro 2 5 Oxo 2h Furan 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds like fluoro 2-(5-oxo-2H-furan-2-yl)acetate, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a wealth of information regarding the molecular skeleton, connectivity, and the chemical environment of the fluorine atom.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, we can predict the chemical shifts (δ) and coupling patterns for the different protons.

The protons on the furanone ring are expected to be in the olefinic region. The proton at the C3 position (H3) would likely appear as a doublet of doublets due to coupling with the proton at C4 (H4) and a longer-range coupling with the methine proton (Hα) at the C2 position. The H4 proton would similarly show coupling to H3. The methine proton (Hα), being adjacent to both a fluorine atom and a carbonyl group, would be significantly deshielded and would appear as a doublet due to coupling with the fluorine atom. The protons of the acetate (B1210297) methyl group would appear as a singlet in a region typical for acetyl groups.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 6.20 - 6.40 | dd | J(H3-H4) ≈ 5-6 Hz, J(H3-Hα) ≈ 1-2 Hz |

| H4 | 7.30 - 7.50 | d | J(H4-H3) ≈ 5-6 Hz |

| Hα | 5.50 - 5.80 | d | J(Hα-F) ≈ 45-55 Hz |

| CH₃ | 2.10 - 2.30 | s | N/A |

Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and proximity to electronegative atoms like oxygen and fluorine.

The carbonyl carbons of the lactone and the acetate group are expected to resonate at the downfield end of the spectrum (160-180 ppm). The olefinic carbons of the furanone ring (C3 and C4) will appear in the 110-150 ppm range. The C2 carbon, bonded to both an oxygen and a fluorine atom, will be significantly downfield and will exhibit a large one-bond coupling constant with the fluorine atom (¹JCF). The Cα carbon of the acetate group will also be influenced by the fluorine, showing a two-bond coupling (²JCF). The methyl carbon of the acetate group will appear at the upfield end of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C2 | 105 - 115 | d | ¹J(C2-F) ≈ 200-250 Hz |

| C3 | 125 - 135 | d | ³J(C3-F) ≈ 5-10 Hz |

| C4 | 145 - 155 | s | N/A |

| C5 (C=O, lactone) | 170 - 175 | s | N/A |

| Cα (C=O, acetate) | 165 - 170 | d | ²J(Cα-F) ≈ 20-30 Hz |

| CH₃ | 20 - 25 | s | N/A |

Note: These are predicted values. The presence of C-F coupling is a key diagnostic feature.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically probe the fluorine atoms within a molecule. acs.orgucla.edu Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. ucla.edumdpi.com The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment. acs.orgucla.edu

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom. This resonance would be split into a doublet due to coupling with the adjacent methine proton (Hα). The chemical shift would be indicative of a fluorine atom attached to a secondary carbon, which is also bonded to an oxygen and adjacent to a carbonyl group. The typical chemical shift range for such a fluorine is between -180 and -220 ppm relative to a CFCl₃ standard. imreblank.ch

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.comgithub.iosdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu For this compound, a COSY spectrum would show correlations between H3 and H4, and a weaker correlation between H3 and Hα, confirming their spatial proximity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.comsdsu.eduresearchgate.net It would definitively link the proton signals to their respective carbon signals (e.g., H3 to C3, H4 to C4, Hα to C2, and the methyl protons to the methyl carbon). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is vital for piecing together the molecular fragments. For instance, HMBC would show correlations from the acetate methyl protons to the acetate carbonyl carbon (Cα), and from Hα to both the lactone carbonyl carbon (C5) and the acetate carbonyl carbon (Cα).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the key functional groups are the carbonyl groups of the lactone and the ester, the carbon-carbon double bond, and the carbon-fluorine bond.

The unsaturated γ-lactone ring is expected to show a strong carbonyl (C=O) stretching absorption at a higher frequency than a saturated lactone, typically around 1770-1800 cm⁻¹. youtube.com The ester carbonyl stretch would likely appear in the range of 1740-1760 cm⁻¹. mdpi.com The C=C double bond of the furanone ring will give rise to an absorption around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester and lactone will produce strong bands in the 1000-1300 cm⁻¹ region. The C-F stretch typically appears as a strong absorption in the 1000-1100 cm⁻¹ range, though it can sometimes be difficult to distinguish from the C-O stretches in the same region.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (γ-lactone) | Stretch | 1770 - 1800 | Strong |

| C=O (ester) | Stretch | 1740 - 1760 | Strong |

| C=C (alkene) | Stretch | 1640 - 1680 | Medium |

| C-O (ester/lactone) | Stretch | 1000 - 1300 | Strong |

| C-F | Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. imreblank.chresearchgate.net It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable structural information.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of furanone derivatives in the mass spectrometer often involves characteristic losses of small, stable molecules. acs.orgimreblank.chresearchgate.net Common fragmentation pathways for 3(2H)-furanones include the loss of CO (28 Da) and the cleavage of side chains. acs.orgimreblank.ch For this compound, one would expect to see fragmentation corresponding to:

Loss of the acetyl group (CH₃CO, 43 Da) or the acetoxy group (CH₃COO, 59 Da).

Loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetate moiety.

Loss of carbon monoxide (CO, 28 Da) from the lactone ring.

Cleavage of the C-F bond, although this is often less favorable than other fragmentations.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. When a molecule absorbs light in the UV-Vis region (typically 200-800 nm), its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups responsible for the absorption.

For this compound, the primary chromophore is the α,β-unsaturated γ-lactone system within the 2(5H)-furanone ring. This conjugated system of a carbon-carbon double bond and a carbonyl group is expected to give rise to distinct electronic transitions. The principal transitions anticipated for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like the furanone ring, these transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy), often in the 200-300 nm range. The extended conjugation in the furanone moiety makes this a prominent absorption.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of much lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths (lower energy).

The presence of the fluorine atom and the acetate group as substituents on the furanone ring can influence the position and intensity of these absorption bands. These substituents can act as auxochromes, modifying the absorption of the main chromophore. The electronegativity of the fluorine atom and the electronic effects of the acetate group may cause a shift in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.

Anticipated UV-Vis Spectral Data

While specific experimental data is not available, a hypothetical UV-Vis absorption spectrum for this compound in a common solvent like ethanol (B145695) would be expected to exhibit the following features. The data presented here is illustrative and based on the known spectra of similar 2(5H)-furanone derivatives.

| Anticipated Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Orbital Transition |

| π → π | ~220-260 | > 5,000 | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the conjugated system. |

| n → π | ~300-340 | < 1,000 | Promotion of a non-bonding electron from an oxygen atom to a π antibonding orbital of the carbonyl group. |

This is an interactive data table. The values are estimations based on related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in By analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. mkuniversity.ac.in This provides unambiguous proof of the compound's constitution and stereochemistry.

For a definitive structural elucidation of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary objective. The resulting crystallographic data would provide a wealth of information about its solid-state conformation.

Expected Structural Features from X-ray Crystallography

Based on the known structures of other 2(5H)-furanone derivatives, several key structural features would be anticipated for this compound:

Furanone Ring Conformation: The 2(5H)-furanone ring is expected to be nearly planar, although some slight puckering may be observed.

Bond Lengths and Angles: The carbon-carbon double bond within the ring will exhibit a bond length characteristic of a C=C double bond (approximately 1.34 Å), while the carbon-oxygen double bond of the carbonyl group will be around 1.21 Å. The C-F bond length is anticipated to be in the range of 1.35-1.40 Å. The bond angles within the five-membered ring will be close to the ideal 108° for a planar pentagon but will be distorted due to the different atom types and bonding.

Stereochemistry: The analysis would confirm the relative stereochemistry at the chiral centers, if any are present.

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as dipole-dipole interactions involving the carbonyl groups and potentially weak C-H···O or C-H···F hydrogen bonds. The arrangement of molecules in the crystal lattice is crucial for understanding the solid-state properties of the compound.

Hypothetical Crystallographic Data Table

Should a crystal structure of this compound be determined, the data would be presented in a standardized format. The following table illustrates the type of information that would be obtained. The values are hypothetical and serve as an example.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (Å3) | 820 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm3) | 1.5 |

| Key Bond Length (C=O) (Å) | 1.21 |

| Key Bond Length (C=C) (Å) | 1.34 |

| Key Bond Length (C-F) (Å) | 1.38 |

This is an interactive data table. The values are for illustrative purposes only.

Vii. Derivatization and Analogue Synthesis Based on the Fluoro 2 5 Oxo 2h Furan 2 Yl Acetate Scaffold

Modification of the Furanone Ring

The 2(5H)-furanone ring, also known as a butenolide, is amenable to a variety of chemical transformations that can alter its steric and electronic properties. wikipedia.org These modifications can influence the molecule's interaction with biological targets.

The carbon atoms of the furanone ring are potential sites for the introduction of a wide array of substituents. The reactivity of these positions can be modulated by the existing substituents and reaction conditions.

Substitution at C3 and C4: The C3 and C4 positions of the butenolide ring can be functionalized through various methods. For instance, bromination of the furanone ring can be achieved, followed by subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or vinyl groups. unipi.it Halogenated furanones can also serve as precursors for other nucleophilic substitution reactions. nih.gov Palladium-catalyzed reactions of 4-tosyl-2(5H)-furanone with boronic acids have been shown to be effective for introducing substituents at the C4 position. organic-chemistry.org

Aldol (B89426) and Mannich Reactions: The γ-position of the butenolide can act as a nucleophile in vinylogous aldol and Mannich reactions. acs.orgnih.gov These reactions allow for the introduction of hydroxylated or aminated alkyl groups, respectively, expanding the structural diversity of the scaffold. Asymmetric variants of these reactions can provide enantiomerically enriched products. acs.orgnih.gov

| Position | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

| C3/C4 | Halogenation | Br₂, Et₂O | Bromo- | unipi.it |

| C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl- | organic-chemistry.org |

| γ-position | Vinylogous Aldol | Aldehyde, Lewis Acid/Organocatalyst | Hydroxyalkyl- | acs.orgnih.gov |

| γ-position | Mannich Reaction | Iminium ion, Catalyst | Aminoalkyl- | acs.orgnih.gov |

The incorporation of heteroatoms such as nitrogen or sulfur into the furanone ring can significantly alter the physicochemical properties of the resulting molecule. This strategy, known as heteroatom doping, can enhance properties like aqueous solubility and influence intermolecular interactions. nih.gov

Synthesis of Azaindolizine Analogues: While direct doping of the furanone ring is complex, the synthesis of nitrogen-containing bioisosteres can be envisioned. For example, synthetic routes leading to pyridinone or pyrazinone systems that mimic the core structure of the furanone could be developed. The introduction of nitrogen atoms has been shown to improve the hydrophilicity of polycyclic aromatic systems. nih.gov

Thioether and Sulfone Derivatives: Introduction of sulfur-containing substituents at the C3 or C4 position can also be achieved. The reaction of 5-alkoxy-2(5H)-furanones with thiols under basic conditions can yield thioether derivatives. Subsequent oxidation of these thioethers can produce the corresponding sulfoxides and sulfones, which can act as hydrogen bond acceptors and modulate the electronic character of the ring. researchgate.net

| Modification Type | Synthetic Strategy | Potential Analogue | Key Feature | Reference |

| Nitrogen Doping | Bioisosteric replacement | Pyridinone or Pyrazinone core | Enhanced solubility and H-bonding | nih.gov |

| Sulfur Introduction | Nucleophilic addition of thiols | 3- or 4-Thioether-furanone | Introduction of sulfur functionality | researchgate.net |

| Sulfur Oxidation | Oxidation of thioethers | 3- or 4-Sulfonyl-furanone | Increased polarity and H-bond acceptor | researchgate.net |

Diversification of the Fluoroacetate (B1212596) Side Chain

The fluoroacetate side chain at the C2 position of the furanone ring is a key feature of the scaffold and a prime target for modification to fine-tune the molecule's properties.

The ester functionality of the fluoroacetate side chain is a versatile handle for derivatization.

Transesterification and Amidation: The methyl ester can be readily converted to other esters through transesterification with various alcohols under acidic or basic conditions. Alternatively, hydrolysis of the ester to the corresponding carboxylic acid, followed by activation (e.g., conversion to an acyl chloride or use of coupling agents), allows for the formation of a wide range of amides by reaction with primary or secondary amines. mdpi.com This introduces a diverse set of functional groups and can significantly impact the molecule's pharmacological profile.

| Derivative Type | Synthetic Approach | Reagents | Resulting Functional Group | Reference |

| Esters | Transesterification | R-OH, Acid/Base catalyst | -COOR | |

| Carboxylic Acid | Hydrolysis | LiOH, H₂O/THF | -COOH | |

| Amides | Amide coupling | R₂NH, Coupling agent (e.g., EDCI, HATU) | -CONR₂ | mdpi.com |

The α-carbon of the fluoroacetate moiety, situated between the fluorine atom and the carbonyl group, is activated for deprotonation.

Enolate Chemistry: Treatment with a suitable base can generate an enolate, which can then be reacted with a variety of electrophiles. Alkylation with alkyl halides or arylation through cross-coupling reactions can introduce substituents at this position. researchgate.net This modification can introduce steric bulk and additional functional groups, which can be critical for modulating biological activity. The presence of the fluorine atom will influence the acidity of the α-proton and the reactivity of the corresponding enolate.

| Reaction | Base | Electrophile | Product | Reference |

| Alkylation | LDA, LHMDS | R-X (Alkyl halide) | α-Alkyl-fluoroacetate derivative | researchgate.net |

| Arylation | Strong base/Pd catalyst | Ar-X (Aryl halide) | α-Aryl-fluoroacetate derivative |

Synthesis of Fused Ring Systems Involving the Furanone Core

Creating fused ring systems by building upon the furanone core can lead to more rigid and structurally complex analogues, which may exhibit enhanced selectivity for biological targets.

Intramolecular Cyclizations: One approach involves the intramolecular cyclization of derivatives where a reactive group has been introduced on either the furanone ring or the side chain. For example, an unsaturated acyloxy sulfone can undergo intramolecular cyclization upon deprotonation to form a fused furan (B31954) ring system. nih.govnih.gov This strategy could be adapted by introducing an appropriate unsaturated side chain onto the furanone ring.

Diels-Alder Reactions: The double bond within the furanone ring can potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of bicyclic systems. The regioselectivity and stereoselectivity of such reactions would be influenced by the substituents on the furanone ring.

Benzofuran (B130515) Synthesis: Modified Larock-type couplings between o-iodophenols and appropriately substituted alkynes can lead to the formation of benzofuran structures. nih.gov By analogy, a strategy could be devised where the furanone itself is part of a larger synthetic scheme to construct fused benzofuran derivatives.

| Strategy | Key Transformation | Resulting System | Reference |

| Intramolecular Cyclization | Cyclization of an unsaturated substituent | Fused bicyclic furanone | nih.govnih.gov |

| Diels-Alder Reaction | [4+2] Cycloaddition | Bicyclic lactone | |

| Benzofuran Annulation | Palladium-catalyzed cyclization | Benzofuran fused system | nih.gov |

Exploration of Isomeric and Homologous Compounds

The structural framework of fluoro 2-(5-oxo-2H-furan-2-yl)acetate offers numerous possibilities for the generation of isomeric and homologous compounds. These analogues, which share the fundamental butenolide core but differ in the placement of the fluorine atom or the nature of the ester functionality, are of significant interest for probing structure-activity relationships and modulating physicochemical properties. Research in this area focuses on developing synthetic routes to access these variations and characterizing their unique chemical and physical properties.

Positional Isomers of the Fluorine Atom